D-Sorbitol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

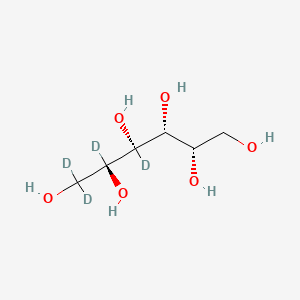

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-1,1,2,3-tetradeuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,3D,5D |

InChI Key |

FBPFZTCFMRRESA-ASHSYJKHSA-N |

Isomeric SMILES |

[2H][C@]([C@@H]([C@H](CO)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Sorbitol-d4 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Sorbitol-d4, a deuterated analog of D-Sorbitol. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled form of D-Sorbitol, a naturally occurring sugar alcohol. In this compound, four hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to D-Sorbitol but has a higher molecular weight. This property makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[1]

The primary application of this compound is in analytical chemistry, particularly in pharmacokinetic and metabolic studies where accurate quantification of D-Sorbitol is crucial.[2] D-Sorbitol itself is a key intermediate in the polyol pathway, and its accumulation has been linked to complications in diabetes.[3]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-Sorbitol, with the exception of the isotopic labeling. The IUPAC name for D-Sorbitol is (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.[4] The exact positions of the four deuterium atoms in this compound can vary depending on the synthetic method used in its production.

Chemical Structure of D-Sorbitol

Caption: Fischer projection of the D-Sorbitol molecule.

Physicochemical Properties

The key physicochemical properties of D-Sorbitol and its deuterated analog are summarized in the table below. It is important to note that while many physical properties are similar to the unlabeled compound, the molecular weight is significantly different due to the presence of deuterium.

| Property | D-Sorbitol | This compound |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₀D₄O₆ |

| Molecular Weight | 182.17 g/mol [4] | Approx. 186.20 g/mol |

| Appearance | White, crystalline powder[4] | White to off-white solid |

| Melting Point | 95 °C | Similar to D-Sorbitol |

| Solubility | Very soluble in water[5] | Very soluble in water |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound is not commonly detailed in standard literature but follows established methods for deuterium labeling. The synthesis of the unlabeled D-Sorbitol is typically achieved through the catalytic hydrogenation of D-glucose.[6]

A common strategy for the synthesis of deuterated compounds involves the reduction of a suitable precursor with a deuterated reducing agent. For this compound, this could involve the reduction of D-glucose using a deuterium source. Another approach is through H-D exchange reactions on the D-Sorbitol molecule itself, often catalyzed by a metal in the presence of D₂ gas or D₂O.

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard for the quantification of D-Sorbitol in biological matrices.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, chromatography, and instrument response.[7]

Experimental Protocol: Quantification of D-Sorbitol in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the quantification of D-Sorbitol in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of sorbitol in biological fluids.[8][9]

4.1.1. Materials and Reagents

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Human plasma (blank)

4.1.2. Sample Preparation

-

Protein Precipitation: To 50 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile containing this compound at a concentration of 500 ng/mL).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sorbitol. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution is employed, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both D-Sorbitol and this compound.

-

D-Sorbitol: The precursor ion is typically the [M-H]⁻ ion at m/z 181.2. A characteristic product ion is monitored (e.g., m/z 89.1).

-

This compound: The precursor ion is the [M-H]⁻ ion at m/z 185.2. The corresponding product ion is monitored (e.g., m/z 91.1).

-

-

Collision Energy: Optimized for the specific instrument and transitions.

-

4.1.4. Data Analysis The concentration of D-Sorbitol in the plasma samples is determined by calculating the peak area ratio of the analyte (D-Sorbitol) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of D-Sorbitol and a constant concentration of this compound.

Signaling Pathways and Experimental Workflows

The use of this compound as an internal standard is a critical component of the analytical workflow for quantitative studies. The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of D-Sorbitol.

Caption: Experimental workflow for D-Sorbitol quantification.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in the quantitative analysis of D-Sorbitol. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of the data obtained, which is paramount in fields such as drug development and metabolic research. This guide provides a foundational understanding of this compound, its properties, and its application in a key experimental protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. Sorbitol - Wikipedia [en.wikipedia.org]

- 4. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. scispace.com [scispace.com]

- 7. texilajournal.com [texilajournal.com]

- 8. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of D-Sorbitol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Sorbitol-d4, a deuterated form of the sugar alcohol D-Sorbitol. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard in mass spectrometry-based analyses and in metabolic studies. This document details the primary synthetic route, experimental protocols, and methods for assessing isotopic enrichment.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reduction of D-glucose using a deuterium-donating reagent. The aldehyde group at the C1 position of D-glucose is reduced to a primary alcohol, yielding D-Sorbitol. By employing a deuterated reducing agent, deuterium atoms are incorporated at this position.

Two primary methods for this transformation are:

-

Reduction with Sodium Borodeuteride (NaBD₄): This is a widely used laboratory-scale method due to its simplicity and high efficiency.[1]

-

Catalytic Hydrogenation with Deuterium Gas (D₂): This method is suitable for larger-scale synthesis and often employs catalysts such as Raney Nickel or Ruthenium on a support.[2]

Synthesis Pathway

The general pathway for the synthesis of this compound from D-glucose is illustrated below. The diagram outlines the key transformation of the aldehyde functional group to a deuterated primary alcohol.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using sodium borodeuteride.

1.2.1. Materials and Reagents

| Material/Reagent | Grade | Supplier |

| D-Glucose | Anhydrous, ≥99.5% | Standard Chemical Supplier |

| Sodium Borodeuteride (NaBD₄) | ≥98% atom % D | Isotope Supplier |

| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier |

| Deionized Water | High Purity | Laboratory Source |

| Dowex® 50WX8 hydrogen form | 100-200 mesh | Standard Chemical Supplier |

| Hydrochloric Acid (HCl) | Concentrated | Standard Chemical Supplier |

1.2.2. Synthesis Procedure (Sodium Borodeuteride Method)

-

Dissolution of D-Glucose: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose (1 equivalent) in deionized water at room temperature.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride (0.25-0.30 equivalents) in a small amount of cold deionized water to the D-glucose solution. The addition should be performed portion-wise to control the reaction, which can be exothermic.

-

Reaction: Allow the reaction mixture to stir at room temperature for a designated period, typically 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of D-glucose.

-

Quenching and Neutralization: After the reaction is complete, carefully quench the excess sodium borodeuteride by the slow addition of dilute hydrochloric acid until the effervescence ceases and the pH of the solution is neutral (pH ~7).

-

Purification: The resulting solution contains this compound and inorganic salts. The purification can be achieved by passing the solution through a column packed with a cation exchange resin (e.g., Dowex® 50WX8) to remove sodium ions. The eluate is then collected and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial to ensure the quality and reliability of the labeled compound for its intended applications. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity of a synthesized batch of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to resolve and quantify the relative abundance of the different isotopologues (d0, d1, d2, d3, d4, etc.).

2.2.1. Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, such as methanol or water.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion of this compound.

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species. The natural isotopic abundance of carbon-13 should be taken into account for accurate calculations.

2.2.2. Expected Mass Spectral Data

The following table summarizes the theoretical exact masses for the protonated molecular ions of D-Sorbitol and its deuterated isotopologues.

| Isotopologue | Chemical Formula | Exact Mass [M+H]⁺ |

| D-Sorbitol (d0) | C₆H₁₅O₆⁺ | 183.0863 |

| D-Sorbitol-d1 | C₆H₁₄DO₆⁺ | 184.0926 |

| D-Sorbitol-d2 | C₆H₁₃D₂O₆⁺ | 185.0989 |

| D-Sorbitol-d3 | C₆H₁₂D₃O₆⁺ | 186.1052 |

| This compound | C₆H₁₁D₄O₆⁺ | 187.1115 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C1 position should be significantly diminished or absent, depending on the isotopic purity. The integration of the residual proton signal at this position relative to other non-deuterated positions in the molecule can be used to estimate the extent of deuteration.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the C1 position, confirming the site of labeling.

2.3.1. Quantitative Data Summary

While the exact yield and isotopic purity are dependent on the specific reaction conditions and the quality of the deuterated reagent, the following table provides typical expected values for the synthesis of this compound via the sodium borodeuteride method.

| Parameter | Typical Value | Method of Determination |

| Chemical Yield | > 90% | Gravimetric analysis after purification |

| Isotopic Purity (% d4) | ≥ 98% | High-Resolution Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC, NMR |

Conclusion

The synthesis of this compound via the reduction of D-glucose with sodium borodeuteride is a robust and efficient method for obtaining this valuable isotopically labeled compound. The purification of the product is straightforward, and the isotopic purity can be accurately determined using a combination of high-resolution mass spectrometry and NMR spectroscopy. This technical guide provides researchers, scientists, and drug development professionals with the essential information required for the successful synthesis and characterization of this compound for their research and development needs.

References

Safety and handling guidelines for D-Sorbitol-d4

An In-depth Technical Guide to the Safety and Handling of D-Sorbitol-d4

Introduction

Hazard Identification and Classification

D-Sorbitol is generally not classified as a hazardous substance according to OSHA 29 CFR 1910.1200 and Regulation (EC) No. 1272/2008.[2][3] It does not meet the criteria for classification as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[2] The primary health concern is the potential for a laxative effect upon ingestion of large quantities.[3][4] As a fine powder, it may also pose a slight fire or dust explosion hazard under specific conditions.[3]

Physical and Chemical Properties

D-Sorbitol is a white, odorless, crystalline, and hygroscopic powder with a sweet taste.[5][6] It is readily soluble in water.[5][7] The primary difference between D-Sorbitol and this compound is their molecular weight.

| Property | Value | References |

| Molecular Formula | C₆H₁₀D₄O₆ | [1][5] |

| Molecular Weight | 186.20 g/mol (this compound); 182.17 g/mol (D-Sorbitol) | [1][5] |

| Appearance | White crystalline powder, flakes, or granules | [5][8] |

| Odor | Odorless | [5][8] |

| Melting Point | 98-100 °C | [7] |

| Boiling Point | 295 °C | [8] |

| Solubility in Water | 200 mg/mL | [7] |

| pH (1% solution) | 6-7 | [8] |

| Vapor Pressure | <0.1 mmHg at 25 °C | [7] |

| Autoignition Temperature | >1200 °F | [3] |

Toxicological Data

Toxicological data for D-Sorbitol indicates low acute toxicity. The material is not considered to be a skin or respiratory irritant based on animal models.[3] Ingestion of large amounts (e.g., 50 grams) can lead to gastrointestinal discomfort, including a laxative effect, vomiting, and diarrhea.[3]

| Route of Administration | Species | Dose | Effect | References |

| Oral | Rat | LD50: 15,900 mg/kg | - | [3][4] |

| Oral | Mouse | LD50: 17,800 mg/kg | - | [4] |

| Oral | Woman | TDLo: 1700 mg/kg/day | - | [3][4] |

| Subcutaneous | Rat | LD50: 29,600 mg/kg | - | [4] |

| Subcutaneous | Mouse | LD50: 24 g/kg | - | [4] |

| Intravenous | Rat | LD50: 7,100 mg/kg | - | [4] |

| Intravenous | Mouse | LD50: 9,480 mg/kg | - | [4] |

Handling and Storage

General Handling

Standard laboratory and industrial hygiene practices should be followed.[2] Use in a well-ventilated area is recommended.[3] Avoid the formation of dust, as fine organic powders suspended in air can form explosive mixtures.[3] All ignition sources should be eliminated from areas where dust may accumulate.[3] When handling, avoid contact with skin and eyes, and do not ingest.[9] Personal protective equipment should be worn as detailed below.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] D-Sorbitol is hygroscopic and should be protected from moisture.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.

-

Eye Protection : Use safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

-

Hand Protection : Wear appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.[2]

-

Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[2]

-

Respiratory Protection : If dust is generated and ventilation is inadequate, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[2]

Experimental Protocols

General Laboratory Handling Protocol

This protocol outlines the general steps for safely handling this compound powder in a laboratory setting.

-

Preparation :

-

Ensure the work area is clean and uncluttered.

-

Verify that a safety shower and eyewash station are accessible.

-

Don the appropriate PPE as described in Section 6.

-

-

Weighing and Transfer :

-

Conduct all weighing and transfer operations in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use a spatula to carefully transfer the powder. Avoid scooping in a manner that creates airborne dust.

-

If transferring to a solution, add the powder slowly to the liquid to prevent splashing.

-

-

Spill Cleanup :

-

In case of a spill, immediately cordon off the area.

-

Clean up spills using dry methods such as a vacuum with an explosion-proof motor or by gentle sweeping to avoid creating dust clouds.[3]

-

Place the spilled material into a sealed, labeled container for proper disposal.[3]

-

Do not use compressed air for cleaning.[3]

-

-

Disposal :

-

All waste must be handled in accordance with local, state, and federal regulations.[3]

-

First Aid and Emergency Procedures

The following diagram illustrates the recommended first aid and emergency response procedures.

Caption: First Aid Response Workflow for this compound Exposure.

Fire-Fighting Measures

D-Sorbitol is a combustible solid but presents a slight fire hazard.[4][11]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards : Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[2][8] Finely divided powder can form explosive mixtures with air.[3]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[2]

Stability and Reactivity

D-Sorbitol is stable under normal storage and handling conditions.[3][10] Hazardous polymerization will not occur.[3][10] It should be kept away from strong oxidizing agents, strong acids, and strong bases, as violent reactions can occur.[3][4][11]

Conclusion

This compound is a low-toxicity compound that can be handled safely by following standard laboratory practices. The primary considerations are minimizing dust generation to prevent inhalation and potential dust explosion hazards, and being aware of its laxative effects upon ingestion. Adherence to the guidelines outlined in this document will help ensure the safe use of this compound in research and development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. uww.edu [uww.edu]

- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. D -Sorbitol = 98 50-70-4 [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Navigating the Nuances of D-Sorbitol-d4: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated compounds like D-Sorbitol-d4 is paramount. This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing upon data from its non-deuterated counterpart, D-Sorbitol, due to the limited availability of specific stability studies on the deuterated form. The inherent stability of the carbon-deuterium bond suggests that this compound will exhibit comparable, if not enhanced, stability to D-Sorbitol.

D-Sorbitol, a polyol or sugar alcohol, is recognized for its high degree of chemical and physical stability.[1] It is a hygroscopic, white crystalline powder that is stable under normal temperatures and pressures.[2][3][4] The primary considerations for its storage and handling revolve around its sensitivity to moisture and incompatibility with strong oxidizing agents.

Recommended Storage and Handling Protocols

To maintain the quality and integrity of this compound, adherence to appropriate storage and handling procedures is crucial. The following table summarizes the key parameters based on data for D-Sorbitol.

| Parameter | Recommendation | Rationale & Details |

| Temperature | Store in a cool, dry place; below 30°C is often cited.[5] | D-Sorbitol is stable to heat and melts without decomposition.[6] Storing at elevated temperatures is generally not a concern for chemical stability, but a cool environment helps to minimize any potential long-term degradation and is good practice for chemical storage. |

| Humidity | Store in a dry environment, protected from moisture.[2][3] | D-Sorbitol is hygroscopic, meaning it readily absorbs moisture from the air.[4][7][8] This can lead to physical changes such as caking and may impact dissolution characteristics. Crystalline sorbitol is less hygroscopic than its solution form.[6] |

| Light | Store away from bright light.[5] | While D-Sorbitol is generally stable, protecting it from light is a standard precautionary measure for all chemicals to prevent any potential light-induced degradation over long-term storage. |

| Container | Store in a tightly closed container.[2][3][8] | A tightly sealed container is essential to protect the compound from atmospheric moisture due to its hygroscopic nature. |

| Incompatibilities | Avoid strong oxidizing agents.[2][3] | As a polyol with multiple hydroxyl groups, D-Sorbitol can react with strong oxidizing agents. |

| Shelf Life | A shelf life of 48 months has been noted for D-Sorbitol when stored under recommended conditions.[5] | With proper storage, D-Sorbitol is a very stable compound. This compound is expected to have a comparable or longer shelf life. |

Understanding Stability and Degradation

The chemical stability of polyols like D-Sorbitol is well-established.[1] They are generally more stable than their corresponding aldose or ketose sugars because the reactive carbonyl group has been reduced to a more stable hydroxyl group.[6]

While specific chemical degradation pathways for this compound under typical storage conditions are not extensively documented—largely due to its inherent stability—the primary risks to its quality are physical changes due to moisture absorption.

In biological systems, D-Sorbitol can be metabolized by the enzyme sorbitol dehydrogenase, which oxidizes it to fructose. This is a well-known biochemical pathway but is not a concern for the chemical stability of the pure compound in storage.

The replacement of hydrogen with deuterium in this compound results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "deuterium kinetic isotope effect" can slow down metabolic processes involving the cleavage of this bond.[9] While this is a key consideration in drug metabolism studies, it also suggests that this compound is at least as, if not more, chemically stable than D-Sorbitol.

Visualizing Stability and Handling

To further clarify the relationships between storage conditions and compound stability, as well as the appropriate handling workflow, the following diagrams are provided.

Caption: Factors influencing the stability of this compound.

Caption: Recommended handling workflow for this compound.

Experimental Protocols

-

Hygroscopicity Testing: Samples are exposed to various controlled relative humidity (RH) levels at a constant temperature. The mass change of the sample is monitored over time until equilibrium is reached. This provides data on the extent and rate of moisture absorption.

-

Stability under Stress Conditions: To assess chemical stability, samples would be stored under accelerated conditions (e.g., elevated temperature and humidity, such as 40°C / 75% RH) for a defined period.

-

Analytical Testing: At specified time points, the stressed samples, along with control samples stored under recommended conditions, would be analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any potential degradation products.

-

Water Content: Typically measured by Karl Fischer titration to quantify the moisture content.

-

Given the high stability of D-Sorbitol, it is likely that under these conditions, the primary change observed would be an increase in water content, with minimal to no chemical degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. D-sorbitol Liquid and Powder, Sorbitol 70% Manufacturers, with SDS [mubychem.com]

- 3. D-Sorbitol(50-70-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. ICSC 0892 - D-SORBITOL [inchem.org]

- 5. himedialabs.com [himedialabs.com]

- 6. nguyenstarch.com [nguyenstarch.com]

- 7. dextro-sorbitol, 50-70-4 [thegoodscentscompany.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Deuterium in Sorbitol for Researchers and Drug Development Professionals

An in-depth exploration of the natural isotopic composition of sorbitor, methodologies for its determination, and its relevance in metabolic studies.

This technical guide provides a comprehensive overview of the natural abundance of deuterium in sorbitol, a key sugar alcohol in various biological systems and pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals interested in isotopic analysis, metabolism, and the physicochemical properties of sorbitol.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Its natural abundance on Earth is approximately 0.0156%[1]. While this concentration may seem low, the substitution of protium (¹H) with deuterium can significantly impact the physicochemical properties of a molecule due to the kinetic isotope effect. This effect arises from the difference in mass between the two isotopes, which influences reaction rates involving the cleavage of carbon-hydrogen bonds. In the context of drug development, strategic deuterium substitution can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile[2][3][4].

Quantitative Data on Deuterium Abundance in Sorbitol

Direct quantitative data on the site-specific natural abundance of deuterium in sorbitol from various biological sources is not extensively documented in publicly available literature. However, the isotopic composition of its precursor, glucose, has been studied in detail and can serve as a valuable proxy. The distribution of deuterium in glucose is non-statistical and depends on the photosynthetic pathway of the source plant (C3 vs. C4)[5]. It is expected that sorbitol, being a direct metabolic product of glucose, would exhibit a similar non-statistical distribution of deuterium.

The table below presents hypothetical data for the natural abundance of deuterium in sorbitol, derived from the principles established for glucose. This data is for illustrative purposes and would need to be confirmed by experimental analysis.

| Source Organism (Photosynthetic Pathway) | Overall (D/H) Ratio (ppm) | Site-Specific (D/H) Ratio (Relative to VSMOW*) |

| C1 | ||

| Apple (C3 Plant) | 145 | δ²H ≈ -110‰ |

| Maize (C4 Plant) | 150 | δ²H ≈ -100‰ |

*Vienna Standard Mean Ocean Water (VSMOW) is the international standard for hydrogen and oxygen isotope ratios.

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterium in sorbitol requires specialized analytical techniques capable of measuring subtle variations in isotopic ratios. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique used to measure the average isotopic ratio of an element in a sample. For deuterium analysis of organic compounds like sorbitol, the sample is first combusted or pyrolyzed to convert it into hydrogen gas (H₂). The gas is then introduced into the mass spectrometer, where the ions of different masses (¹H¹H, ¹H²H) are separated and their relative abundances are measured[1][2].

Detailed Methodology for IRMS Analysis of Sorbitol:

-

Sample Preparation:

-

Lyophilize the sorbitol sample to remove any water, which would interfere with the deuterium measurement of the molecule itself.

-

Accurately weigh approximately 0.5-1.0 mg of the dried sorbitol into a silver or tin capsule.

-

-

High-Temperature Conversion:

-

Place the capsule into an elemental analyzer coupled to the IRMS system.

-

The sample is dropped into a high-temperature (typically 1450 °C) reactor filled with glassy carbon chips.

-

At this temperature, the sorbitol pyrolyzes, and the hydrogen atoms are converted to H₂ gas.

-

-

Gas Chromatography and Introduction to IRMS:

-

The resulting gases are passed through a gas chromatography column to separate the H₂ from other combustion products.

-

A carrier gas (typically helium) transports the purified H₂ gas into the ion source of the mass spectrometer.

-

-

Mass Analysis and Detection:

-

In the ion source, the H₂ molecules are ionized.

-

The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z 2 for ¹H¹H⁺ and m/z 3 for ¹H²H⁺).

-

Sensitive detectors (Faraday cups) simultaneously measure the ion currents for each isotopic species.

-

-

Data Analysis:

-

The ratio of the ion currents (m/z 3 / m/z 2) is used to calculate the δ²H value of the sample relative to a calibrated international standard (VSMOW).

-

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that can determine the non-statistical distribution of deuterium at specific positions within a molecule[3][6][7][8][9]. This method utilizes high-field ²H-NMR spectroscopy to resolve the signals from deuterium at different molecular sites.

Detailed Methodology for SNIF-NMR Analysis of Sorbitol:

-

Sample Preparation:

-

Dissolve a high concentration of the purified and dried sorbitol sample in a deuterium-depleted solvent.

-

Add a reference compound with a known deuterium content for chemical shift and intensity calibration.

-

-

²H-NMR Spectroscopy:

-

Acquire the ²H-NMR spectrum on a high-field NMR spectrometer equipped with a specific deuterium probe head.

-

Long acquisition times are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

-

Spectral Analysis:

-

The resulting spectrum will show distinct peaks corresponding to the deuterium atoms at each non-equivalent position in the sorbitol molecule.

-

The area of each peak is proportional to the concentration of deuterium at that specific site.

-

-

Quantification of Site-Specific Isotope Ratios:

-

By comparing the integral of each signal to the integral of the reference compound, the site-specific (D/H)i ratios can be calculated.

-

These ratios provide a detailed isotopic fingerprint of the sorbitol molecule.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for deuterium analysis and the metabolic context of sorbitol.

Caption: Workflow for IRMS and SNIF-NMR analysis of sorbitol.

Caption: The Polyol Pathway for the conversion of glucose to fructose via sorbitol.

Relevance to Researchers and Drug Development Professionals

Understanding the natural abundance of deuterium in sorbitol and its metabolites has several important implications for the scientific community:

-

Authenticity and Origin Determination: The isotopic fingerprint of sorbitol can be used to determine its geographical and botanical origin, which is crucial for quality control in the food and pharmaceutical industries[6][7].

-

Metabolic Pathway Elucidation: Tracing the fate of naturally labeled sorbitol through metabolic pathways can provide insights into enzyme kinetics and reaction mechanisms without the need for artificial isotopic labeling[10][11].

-

Drug Development: The kinetic isotope effect associated with deuterium can be leveraged to develop "heavy drugs" with improved metabolic stability and pharmacokinetic properties[2][3][4]. A thorough understanding of the natural deuterium distribution in endogenous molecules like sorbitol is fundamental to this area of research. For instance, the polyol pathway is implicated in diabetic complications, and modulating the metabolism of sorbitol through isotopic labeling could be a therapeutic strategy[5][12][13][14][15][16][17].

Conclusion

While direct quantitative data for the natural abundance of deuterium in sorbitol is an area requiring further research, the established methodologies of IRMS and SNIF-NMR provide robust frameworks for its determination. The insights gained from such analyses are of significant value to researchers in fields ranging from food science to drug development. The non-statistical distribution of deuterium in natural products like sorbitol offers a powerful tool for understanding biological processes and for the rational design of novel therapeutics.

References

- 1. forensic-isotopes.org [forensic-isotopes.org]

- 2. ap.smu.ca [ap.smu.ca]

- 3. Principles and application of SNIF-NMR -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. Polyol pathway - Wikipedia [en.wikipedia.org]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. The SNIF-NMR® Concept - Eurofins Scientific [eurofins.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]

Applications of Deuterated Compounds in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable isotope deuterium, have become indispensable tools in modern scientific research. This subtle isotopic substitution, which doubles the mass of the hydrogen atom, imparts significant changes to the physicochemical properties of a molecule without altering its fundamental chemical structure. These changes, primarily the kinetic isotope effect (KIE), have profound implications for reaction mechanisms, metabolic pathways, and the pharmacokinetic profiles of drugs. This technical guide provides an in-depth exploration of the core applications of deuterated compounds in research, with a focus on mechanistic elucidation, metabolic and pharmacokinetic studies, and their use as invaluable analytical standards.

Mechanistic Elucidation through the Kinetic Isotope Effect (KIE)

The substitution of a hydrogen (¹H) atom with a deuterium (²H or D) atom leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond[1]. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when a C-H bond cleavage is the rate-determining step of a reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE) and is a powerful tool for investigating reaction mechanisms[1][2][3].

The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD):

KIE = kH / kD

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. Typical values for primary deuterium KIEs range from 2 to 7, indicating that the C-H bond cleavage is indeed rate-limiting[1][3]. Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.

Elucidating Enzyme Mechanisms: The Case of Cytochrome P450

A prime example of the KIE's utility is in the study of Cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs and other xenobiotics. The catalytic cycle of CYP450 involves the abstraction of a hydrogen atom from the substrate by a highly reactive iron-oxo intermediate[4]. By using deuterated substrates, researchers can determine if this hydrogen abstraction is the rate-limiting step of the enzymatic reaction. A significant KIE suggests that C-H bond cleavage is rate-determining, providing crucial insight into the enzyme's mechanism[5][6][7].

Quantitative Data on Kinetic Isotope Effects

The magnitude of the KIE can provide valuable information about the transition state of a reaction. The following table summarizes typical deuterium KIE values for various organic reactions.

| Reaction Type | Position of Deuteration | Typical kH/kD | Reference |

| E2 Elimination | β-carbon | 4 - 8 | [3] |

| SN2 Reaction | α-carbon | 0.95 - 1.05 (inverse) | [2] |

| Aldol Condensation | α-carbon to carbonyl | 5 - 7 | [3] |

| Aromatic Electrophilic Substitution | Position of substitution | 1 - 2 | [3] |

| Cytochrome P450 Oxidation | Site of hydroxylation | 2 - 10 | [5] |

Applications in Metabolic and Pharmacokinetic Studies

The KIE has significant implications for drug metabolism and pharmacokinetics (PK). By strategically replacing hydrogen with deuterium at metabolically labile positions in a drug molecule, the rate of metabolism can be significantly reduced. This "metabolic switching" can lead to a number of desirable outcomes, including[8][9][10]:

-

Increased half-life (t½): A slower rate of metabolism leads to a longer drug exposure.

-

Increased bioavailability (AUC): More of the drug reaches the systemic circulation.

-

Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the formation of harmful byproducts can be minimized.

-

Improved safety profile: Lower doses or less frequent administration may be possible, reducing the risk of adverse effects.

Quantitative Comparison of Deuterated and Non-Deuterated Drugs

The following table presents a comparison of key pharmacokinetic parameters for several deuterated drugs and their non-deuterated counterparts.

| Drug | Deuterated Analog | Indication | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |

| Tetrabenazine | Deutetrabenazine | Huntington's Disease | t½ (active metabolites) | ~4-5 h | ~8-9 h | ~2x | [10] |

| Methadone | d₉-methadone | Pain Management | AUC (in mice) | 1 | 5.7 | 5.7x | [11] |

| Methadone | d₉-methadone | Pain Management | Clearance (in mice) | 4.7 L/h/kg | 0.9 L/h/kg | 0.19x | [11] |

| Paroxetine | d₂-paroxetine | Depression | Metabolism Rate | 1 | >1 | >1x | [8] |

Note: The effect of deuteration is not always a decrease in metabolism. In the case of paroxetine, deuteration can lead to an increased rate of metabolism, highlighting the need for empirical investigation for each compound[8].

Deuterated Compounds as Internal Standards

Deuterated compounds are widely used as internal standards (IS) in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are ideal for this purpose because they have nearly identical chemical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in MS.

Experimental Protocols

Synthesis of a Deuterated Compound: Deuterated Prothionamide

This protocol describes a general method for the synthesis of a deuterated drug, d₂-Prothionamide, adapted from the literature. This method utilizes a thianthrenium (TT) salt for the introduction of a deuterated ethyl group.

Materials:

-

Thianthrenium salt 11 (prepared as described in the source literature)

-

2-Propyl-4-pyridinecarbothioamide

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere, dissolve 2-propyl-4-pyridinecarbothioamide (1.0 eq) in the anhydrous solvent.

-

Add the thianthrenium salt 11 (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for the time specified in the source literature (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired d₂-Prothionamide.

-

Confirm the structure and deuterium incorporation of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assay using LC-MS/MS

This protocol provides a general procedure for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Materials:

-

Liver microsomes (human, rat, or other species)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compounds (deuterated and non-deuterated, dissolved in a suitable solvent like DMSO or acetonitrile)

-

Deuterated internal standard (structurally unrelated to the test compound)

-

Acetonitrile with 0.1% formic acid (for reaction quenching and protein precipitation)

-

96-well plates

-

Incubator shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.

-

For the T=0 min time point, add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH regenerating system.

-

-

Incubation and Sampling:

-

Incubate the plate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells.

-

-

Sample Processing:

-

Seal the plate and vortex to ensure complete protein precipitation.

-

Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant).

-

t½ = 0.693 / k

-

Structural Elucidation using 2D-NMR Spectroscopy (HSQC and HMBC)

This protocol outlines a general approach for the structural elucidation of a deuterated compound using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.

Materials:

-

Deuterated compound of interest

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer with 2D capabilities

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the deuterated compound in the chosen deuterated NMR solvent in an NMR tube.

-

-

Acquisition of 1D Spectra:

-

Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and multiplicities.

-

Acquire a standard ¹³C NMR spectrum to determine the carbon chemical shifts.

-

-

Acquisition of 2D HSQC Spectrum:

-

Set up and run a standard HSQC experiment. This experiment will show correlations between protons and the carbons to which they are directly attached.

-

The absence of a cross-peak for a proton signal in the HSQC spectrum indicates that the corresponding carbon has been deuterated.

-

-

Acquisition of 2D HMBC Spectrum:

-

Set up and run a standard HMBC experiment. This experiment will show correlations between protons and carbons that are two or three bonds away.

-

HMBC data is crucial for establishing the connectivity of the carbon skeleton, especially for quaternary carbons and for confirming the position of deuterium incorporation.

-

-

Data Analysis and Structure Elucidation:

-

Process and analyze the 1D and 2D NMR spectra using appropriate software.

-

Use the HSQC spectrum to identify direct C-H attachments.

-

Use the HMBC spectrum to piece together the molecular fragments by identifying long-range H-C correlations.

-

The combination of ¹H, ¹³C, HSQC, and HMBC data will allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the site(s) of deuteration.

-

Conclusion

Deuterated compounds have transitioned from being niche research tools to integral components in the drug discovery and development pipeline, as well as in fundamental mechanistic studies. Their ability to modulate metabolic rates through the kinetic isotope effect offers a powerful strategy for improving the pharmacokinetic and safety profiles of therapeutic agents. Furthermore, their utility as highly reliable internal standards has significantly enhanced the accuracy and precision of analytical methodologies. As synthetic methods for site-selective deuteration continue to advance, the applications of these "heavy" molecules in research and medicine are poised to expand even further, promising new insights and improved therapeutic outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. courses.washington.edu [courses.washington.edu]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioscientia.de [bioscientia.de]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of D-Sorbitol in Human Plasma using D-Sorbitol-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a sugar alcohol, is a key metabolite in the polyol pathway and its quantification in biological matrices is crucial for research in various fields, including diabetes, metabolic disorders, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of D-Sorbitol in human plasma using a stable isotope-labeled internal standard, D-Sorbitol-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

The method involves the extraction of D-Sorbitol and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Workflow

Figure 1: Experimental workflow for the quantification of D-Sorbitol in human plasma.

Experimental Protocols

Materials and Reagents

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Preparation of Stock and Working Solutions

-

D-Sorbitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol and dissolve in 10 mL of 50:50 (v/v) methanol:water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) methanol:water.

-

D-Sorbitol Working Standards: Prepare a series of working standards by serial dilution of the D-Sorbitol stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 0.1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of water to the supernatant, vortex to mix.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | UPLC System |

| Column | HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| D-Sorbitol | 181.1 | 89.1 | 0.1 | 30 | 15 |

| This compound | 185.1 | 91.1 | 0.1 | 30 | 15 |

Data Analysis and Quantification

The concentration of D-Sorbitol in the plasma samples is determined by using the peak area ratio of D-Sorbitol to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is used to fit the data.

Method Validation Data

The following tables summarize the performance characteristics of a similar method for the quantification of sorbitol.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (µg/mL) | R² |

| D-Sorbitol | 0.5 - 100 | > 0.995 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| Spiked Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 1.5 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 80 | < 10 | 90 - 110 | < 15 | 85 - 115 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.5 |

Signaling Pathway Context

Figure 2: The Polyol Pathway, where sorbitol is an intermediate metabolite.

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of D-Sorbitol in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for various research and clinical applications.

Application Notes & Protocols: Quantitative Analysis of D-Sorbitol by LC-MS/MS using D-Sorbitol-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Sorbitol, a six-carbon sugar alcohol, is a key player in various metabolic pathways, including the polyol pathway, and serves as an important excipient in pharmaceutical formulations. Accurate quantification of D-Sorbitol in biological matrices and pharmaceutical products is crucial for understanding its physiological roles, in disease diagnostics, and for quality control in drug manufacturing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as D-Sorbitol-d4, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring accurate and precise quantification.

This document provides detailed application notes and protocols for the quantitative analysis of D-Sorbitol using LC-MS/MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, urine)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve D-Sorbitol and this compound in ultrapure water to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the D-Sorbitol primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

This protocol is suitable for biological matrices like plasma.

-

Aliquoting:

-

Pipette 50 µL of the sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

-

Internal Standard Addition:

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube.

-

-

Protein Precipitation:

-

Add 200 µL of cold methanol to each tube to precipitate proteins.

-

-

Vortexing and Centrifugation:

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar compounds like sorbitol.

| Parameter | Value |

| Column | HILIC Column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm)[1] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2[1] |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 25% Mobile Phase A, 75% Mobile Phase B[1] |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | ~12-20 minutes[1][2] |

Mass Spectrometry (MS/MS):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Spray Voltage | -4500 V[1] |

| Temperature | 650°C[1] |

| Curtain Gas | 35 psi[1] |

| Ion Source Gas 1 | 65 psi[1] |

| Ion Source Gas 2 | 60 psi[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions are monitored for the quantification of D-Sorbitol and its internal standard, this compound. The precursor ion for sorbitol in negative mode is the deprotonated molecule [M-H]⁻.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| D-Sorbitol | 181.1 | 89.0[1] |

| This compound | 185.1 | 89.0 or 92.0 |

Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. It is crucial to optimize this transition using the specific labeled standard.

Data Presentation

Calibration Curve Data

A calibration curve should be constructed by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used.

| Concentration (ng/mL) | Peak Area (D-Sorbitol) | Peak Area (this compound) | Area Ratio (Analyte/IS) |

| 1 | 1,500 | 100,000 | 0.015 |

| 5 | 7,600 | 102,000 | 0.075 |

| 10 | 15,200 | 101,500 | 0.150 |

| 50 | 75,500 | 100,800 | 0.749 |

| 100 | 151,000 | 101,200 | 1.492 |

| 500 | 758,000 | 100,500 | 7.542 |

| 1000 | 1,520,000 | 101,000 | 15.050 |

Linearity: R² > 0.99

Precision and Accuracy Data

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 3 | 2.95 | 98.3 | 4.5 |

| Mid QC | 80 | 81.2 | 101.5 | 3.2 |

| High QC | 800 | 790.4 | 98.8 | 2.8 |

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration. Precision (%CV) ≤15% (≤20% for LLOQ).

Visualizations

Caption: Sample preparation and analysis workflow.

Caption: LC-MS/MS analysis logical flow.

References

- 1. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 2. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Sorbitol-d4: A Powerful Tool for Enhancing NMR Spectroscopy in Biological and Pharmaceutical Research

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of molecular analysis, clarity is paramount. For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure, dynamics, and interactions of biomolecules. However, high concentrations of excipients, such as protein stabilizers, can often obscure the very signals scientists seek to observe. A key innovation addressing this challenge is the use of deuterated D-Sorbitol (D-Sorbitol-d4), a molecule that retains its beneficial properties while becoming virtually invisible to standard proton NMR experiments. This allows for unobstructed views of the molecules of interest, significantly enhancing the quality and depth of data that can be obtained.

Sorbitol is a widely used and effective protein-stabilizing agent. Its presence in solution helps to maintain the native conformation of proteins, preventing aggregation and degradation over the long acquisition times often required for complex NMR experiments. However, at the high concentrations needed for stabilization, the proton signals from sorbitol can overwhelm the signals from the protein or drug molecule being studied. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in this compound eliminates this interference, as deuterium nuclei resonate at a different frequency from protons and are therefore not detected in ¹H NMR spectra.

While perdeuterated sorbitol is not commercially available, a straightforward and cost-effective method for its synthesis from perdeuterated glucose has been developed, making this powerful tool accessible to a broader range of research laboratories.[1] This development has been pivotal in enabling detailed structural and functional studies of challenging biological systems.

Core Applications in NMR Spectroscopy

The primary application of this compound in NMR spectroscopy is as a non-interfering protein-stabilizing co-solvent . This is particularly crucial for:

-

Structural Determination of Proteins: By maintaining protein stability at high concentrations (millimolar range) without contributing a background signal, this compound facilitates the acquisition of high-resolution multidimensional NMR data necessary for determining the three-dimensional structure of proteins.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, NMR is used to screen for small molecule fragments that bind to a target protein. The use of this compound ensures that the observed signals are solely from the protein and potential binding fragments, improving the accuracy of hit identification and characterization.

-

Studying Protein-Ligand Interactions: The clear spectral windows afforded by this compound allow for the unambiguous observation of chemical shift perturbations, enabling the precise mapping of ligand binding sites and the determination of binding affinities.

-

In-Cell NMR: While not a direct application of this compound as a solvent, the principles of using deuterated molecules to reduce background signals are fundamental to this technique, which aims to study molecules in their native cellular environment.

Quantitative Data Summary

The use of this compound allows for the collection of clean, high-quality NMR data, which is essential for accurate quantitative analysis. The following table summarizes the key advantages and parameters.

| Parameter | Without this compound (in D₂O) | With this compound (in D₂O) | Benefit of this compound |

| ¹H NMR Background Signal | High interference from protonated sorbitol | Minimal to none | Unobscured observation of analyte signals |

| Protein Stability | Enhanced | Enhanced | Enables long-duration experiments on sensitive proteins |

| Achievable Protein Concentration | Limited by sorbitol signal interference | Higher concentrations possible | Improved signal-to-noise ratio for the protein |

| Spectral Resolution | Potentially compromised by overlapping signals | Improved | More accurate data analysis and interpretation |

| Quantitative Analysis | Error-prone due to signal overlap | High accuracy | Reliable determination of binding constants and kinetics |

Experimental Protocols

Protocol 1: Synthesis of Perdeuterated D-Sorbitol (this compound)

This protocol is adapted from the method described by Horita et al. (2000).[1]

Objective: To synthesize perdeuterated D-Sorbitol from perdeuterated D-Glucose for use in NMR spectroscopy.

Materials:

-

Perdeuterated D-Glucose (D-Glucose-d7)

-

Sodium borohydride (NaBH₄)

-

Deuterium oxide (D₂O)

-

Dowex 50W-X8 cation exchange resin (deuterated form)

-

Methanol (CH₃OH)

Methodology:

-

Dissolution: Dissolve perdeuterated D-Glucose in D₂O in a reaction vessel.

-

Reduction: Slowly add sodium borohydride to the glucose solution while stirring. The reaction should be carried out at room temperature. The molar ratio of NaBH₄ to glucose should be approximately 1:1.

-

Quenching and Neutralization: After the reaction is complete (typically after several hours), quench the reaction by the slow addition of the deuterated Dowex 50W-X8 resin until the pH is neutral. This step removes the sodium ions.

-

Filtration: Filter the solution to remove the resin.

-

Borate Removal: The resulting solution will contain borate complexes. To remove these, evaporate the solution to dryness. Add methanol to the residue and evaporate again. Repeat this methanol addition and evaporation step several times to ensure the complete removal of borates as volatile trimethyl borate.

-

Final Product: The resulting white solid is perdeuterated D-Sorbitol (this compound). The purity can be checked by mass spectrometry and the absence of proton signals can be confirmed by ¹H NMR.

References

Application Notes and Protocols for D-Sorbitol-d4 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[1][2][3][4][5] D-Sorbitol-d4, a deuterium-labeled form of the sugar alcohol sorbitol, serves as a valuable tracer for investigating the polyol pathway and its connections to central carbon metabolism, such as glycolysis and the pentose phosphate pathway. These insights are critical in various research areas, including cancer metabolism, diabetes, and drug development, where alterations in these pathways are often observed.

The use of stable isotopes like deuterium (²H) in this compound offers a safe and effective alternative to radioactive isotopes for tracing metabolic processes in cell culture.[6] The incorporation of deuterium into downstream metabolites can be accurately measured using mass spectrometry, enabling the calculation of metabolic fluxes.

Applications of this compound in Metabolic Flux Analysis

-

Elucidating the Polyol Pathway Activity: this compound can directly measure the flux through the polyol pathway, which is implicated in diabetic complications and certain cancers. By tracking the conversion of labeled sorbitol to fructose, researchers can quantify the activity of sorbitol dehydrogenase.

-

Investigating Links to Glycolysis and the Pentose Phosphate Pathway: The fructose produced from sorbitol metabolism can enter the glycolytic pathway. This compound tracing can reveal the extent to which the polyol pathway contributes to glycolytic intermediates and, subsequently, to the pentose phosphate pathway and the TCA cycle.

-

Drug Development and Target Validation: For pharmaceutical professionals, this compound can be a tool to assess the efficacy of drugs targeting enzymes in the polyol pathway or connected metabolic routes. By measuring changes in metabolic fluxes in response to a drug candidate, researchers can validate its mechanism of action and dose-response.

-

Understanding Cellular Redox Balance: The conversion of sorbitol to fructose involves the reduction of NAD+ to NADH. Isotope tracing with this compound can provide insights into the cellular redox state and its regulation.

Data Presentation: Quantitative Isotope Tracer Information

The selection of an appropriate isotopic tracer is crucial for a successful metabolic flux analysis experiment. The following table summarizes key information for this compound and other commonly used tracers in cell culture MFA.

| Isotopic Tracer | Molecular Formula | Labeled Atoms | Common Applications in Cell Culture |

| This compound | C₆H₁₀D₄O₆ | Deuterium | Tracing the polyol pathway, assessing its contribution to glycolysis and the pentose phosphate pathway. |

| [U-¹³C₆]Glucose | ¹³C₆H₁₂O₆ | Carbon-13 | General tracer for central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[7] |

| [1,2-¹³C₂]Glucose | ¹³C₂¹²C₄H₁₂O₆ | Carbon-13 | Specifically used to determine the relative flux through the pentose phosphate pathway versus glycolysis.[7][8] |

| [U-¹³C₅]Glutamine | ¹³C₅H₁₀N₂O₃ | Carbon-13 | Tracing glutamine metabolism and its anaplerotic contribution to the TCA cycle.[7][8] |

| Deuterated Water (D₂O) | D₂O | Deuterium | Measuring the synthesis rates of various macromolecules, including proteins, lipids, and DNA.[6] |

Experimental Protocols

1. Cell Culture and Labeling with this compound

This protocol outlines the general steps for labeling cultured mammalian cells with this compound to achieve isotopic steady state for metabolic flux analysis.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum[9]

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of this compound. The final concentration will depend on the cell type and experimental goals but typically ranges from 1 to 10 mM. Ensure the medium contains dialyzed FBS.

-

Initiation of Labeling: When cells reach the desired confluency (usually 70-80%), remove the standard culture medium.

-

Washing: Gently wash the cells once with pre-warmed PBS to remove residual unlabeled medium.

-

Adding Labeling Medium: Add the pre-warmed this compound containing labeling medium to the cells.

-

Incubation: Incubate the cells for a sufficient duration to reach isotopic steady state. This time can vary depending on the metabolic pathway and cell type but is typically in the range of hours to a full cell cycle. A time-course experiment is recommended to determine the optimal labeling time.[9]

2. Metabolite Extraction

This protocol describes a common method for quenching metabolism and extracting polar metabolites from cultured cells.

Materials:

-

Ice-cold PBS

-

Methanol, HPLC grade, chilled to -80°C

-

Chloroform, HPLC grade

-

Water, HPLC grade

-

Centrifuge tubes

-

Cell scraper

Procedure:

-

Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium.

-